Tert-butyl 4-(methylamino)piperidine-4-carboxylate
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Overview
Description
Tert-butyl 4-(methylamino)piperidine-4-carboxylate: is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.30 g/mol . It is a piperidine derivative, often used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with .
Reaction with Methylamine: The starting material is dissolved in methanol, and methylamine hydrochloride is added.
Workup: The reaction mixture is cooled, and the solvent is evaporated under reduced pressure. The residue is treated with sodium hydroxide and extracted with dichloromethane.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperidines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules . Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds . Medicine: Explored for its role in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting the central nervous system . Industry: Utilized in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 4-(methylamino)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-piperidinylmethyl)piperazine-1-carboxylate .
Uniqueness:
- Tert-butyl 4-(methylamino)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group makes it a versatile intermediate for further functionalization .
Properties
IUPAC Name |
tert-butyl 4-(methylamino)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)11(12-4)5-7-13-8-6-11/h12-13H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKFJFOTVKFVTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCNCC1)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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